trans-1-Bromo-2-chlorocyclohexane

描述

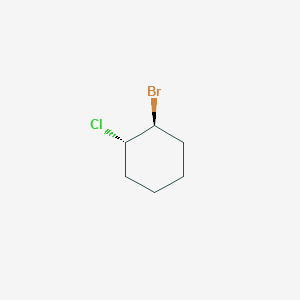

Molecular Structure and Identification trans-1-Bromo-2-chlorocyclohexane (C₆H₁₀BrCl) is a dihalogenated cyclohexane derivative with bromine and chlorine substituents at the 1- and 2-positions, respectively, in a trans configuration. Its stereochemistry is confirmed by the SMILES notation C1CC[C@@H]([C@H](C1)Cl)Br, where the @@ and @ symbols denote the absolute configuration of the chiral centers . The compound has an average molecular mass of 197.50 g/mol and a monoisotopic mass of 195.96544 g/mol . Key identifiers include the MDL number MFCD00234236 and CAS RN 33645-99-7 .

Synthesis

The compound is synthesized via anti-addition during the reaction of cyclohexene with bromine (Br₂) in saturated aqueous sodium chloride. This generates a bromonium ion intermediate, which undergoes nucleophilic attack by chloride (Cl⁻) to yield the trans dihalide .

For example, syn-elimination reactions with complex bases (e.g., NaNH₂-NaOR) favor dehydrochlorination over dehydrobromination (54–65% yield), highlighting the influence of leaving-group ability and steric factors . Applications include its use in EXAFS spectroscopy studies to probe conformational dynamics in inclusion compounds .

属性

IUPAC Name |

(1S,2S)-1-bromo-2-chlorocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIQHWAQFBGYLI-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Positional Isomers

a. trans-1-Bromo-4-chlorocyclohexane (C₆H₁₀BrCl)

- Structure : Bromine and chlorine are positioned at the 1- and 4-positions, respectively, in a trans configuration.

- Symmetry : The 1,4-trans substitution creates a plane of symmetry, rendering the compound achiral , unlike the chiral 1,2-trans isomer .

- Reactivity : The lack of adjacent substituents prevents syn-elimination pathways observed in the 1,2-isomer.

b. 1-Bromo-3-chlorocyclohexane (C₆H₁₀BrCl)

Table 1: Structural Comparison of trans-1-Bromo-2-chlorocyclohexane and Positional Isomers

*Chirality depends on substituent orientations.

Stereoisomers: Cis vs. Trans

cis-1-Bromo-2-chlorocyclohexane

- Reactivity : Unlike the trans isomer, cis-1-bromo-2-chloro may favor alternative elimination pathways due to differing spatial arrangements of leaving groups.

Comparison with Other Dihalides

a. trans-1,4-Dichlorocyclohexane (C₆H₁₀Cl₂)

b. trans-1-Bromo-2-methylcyclohexane (C₇H₁₃Br)

Reactivity in Elimination Reactions

Table 2: Syn-Elimination Outcomes in this compound vs. Analogues

常见问题

Basic Question: What is the stereochemical mechanism for synthesizing trans-1-bromo-2-chlorocyclohexane?

Answer:

The synthesis involves bromonium ion formation during alkene bromination. Cyclohexene reacts with Br₂ to form a bromonium ion intermediate. In saturated aqueous NaCl, nucleophilic attack occurs by Cl⁻ (from NaCl) and water. Anti-addition of Br and Cl results in the trans diastereomer due to steric hindrance and orbital orientation .

Key Steps:

- Bromonium ion intermediate formation.

- Anti-attack by Cl⁻ (for dihalide) or water (for bromohydrin).

- Stereochemical control via solvent polarity and nucleophile concentration.

Basic Question: How do I distinguish this compound from its cis isomer?

Answer:

Use NMR spectroscopy :

- ¹H NMR : Axial-equatorial coupling in trans isomers shows distinct splitting patterns due to vicinal coupling constants (J ~2–4 Hz for axial-equatorial vs. ~8–10 Hz for axial-axial in cis) .

- ¹³C NMR : Chemical shifts for Br/Cl-bearing carbons differ due to steric and electronic effects.

Advanced Question: How can reaction conditions be optimized to maximize trans isomer yield?

Answer:

Optimize variables:

- Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize bromonium ions, favoring Cl⁻ attack over water.

- Nucleophile concentration : Higher [Cl⁻] reduces bromohydrin byproducts .

- Temperature : Lower temperatures slow ring-flipping, preserving stereochemical integrity.

Table 1 : Example Optimization Parameters

| Variable | Effect on trans Yield | Reference |

|---|---|---|

| [Cl⁻] = 2.0 M | ↑ Yield (85%) | |

| Solvent = DCM | ↑ Diastereoselectivity |

Advanced Question: What computational methods validate the stereochemical outcomes of this reaction?

Answer:

Density Functional Theory (DFT) simulations model bromonium ion intermediates and transition states:

- Calculate energy barriers for Cl⁻ vs. H₂O attack.

- Predict stereochemical outcomes via orbital overlap analysis.

Key Findings : - trans isomer is energetically favored by 3–5 kcal/mol due to reduced steric clash .

Advanced Question: How do isotopic labeling studies clarify the reaction mechanism?

Answer:

Use ¹⁸O-labeled H₂O or ³⁶Cl⁻ to track nucleophilic pathways:

- Mass spectrometry identifies labeled products (e.g., bromohydrin vs. dihalide).

- Kinetic isotope effects (KIE) confirm rate-determining steps (e.g., bromonium ion formation vs. nucleophilic attack) .

Basic Question: What safety precautions are required for handling this compound?

Answer:

Follow GHS guidelines:

- Hazard Class : H226 (flammable liquid).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Question: How does steric hindrance influence the reactivity of this compound in SN2 reactions?

Answer:

The trans configuration creates axial-equatorial positioning of Br/Cl, reducing backside attack feasibility in SN2:

- Kinetic Studies : Lower reaction rates compared to less hindered analogs (e.g., 1-bromobutane).

- Steric Maps : Molecular dynamics simulations show hindered approach of nucleophiles .

Basic Question: What spectroscopic techniques confirm the absence of cis isomer contamination?

Answer:

- IR Spectroscopy : C-Br and C-Cl stretching frequencies shift slightly between cis and trans (e.g., C-Br: ~560 cm⁻¹ for trans vs. ~550 cm⁻¹ for cis) .

- Chromatography : HPLC with chiral columns resolves enantiomers (if present) .

Advanced Question: How do solvent effects alter the diastereomeric ratio in synthesis?

Answer:

Solvent polarity and proticity modulate nucleophilicity and transition state stabilization:

- Polar Protic (H₂O) : Favors bromohydrin (H₂O attack).

- Polar Aprotic (DCM) : Favors dihalide (Cl⁻ attack).

Table 2 : Solvent Impact on Product Distribution

| Solvent | Diastereomer Ratio (trans:cis) | Reference |

|---|---|---|

| H₂O/NaCl | 70:30 | |

| DCM/NaCl | 90:10 |

Advanced Question: What strategies resolve contradictions in reported reaction yields?

Answer:

Address variability via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。